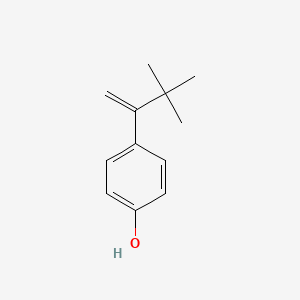
4-(3,3-Dimethylbut-1-en-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Dimethylbut-1-en-2-yl)phenol is an organic compound characterized by a phenolic structure with a 3,3-dimethylbut-1-en-2-yl substituent at the para position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbut-1-en-2-yl)phenol typically involves the alkylation of phenol with 3,3-dimethylbut-1-ene under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the carbocation intermediate necessary for the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(3,3-Dimethylbut-1-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding alcohols and reduced phenolic compounds.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
4-(3,3-Dimethylbut-1-en-2-yl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(3,3-Dimethylbut-1-en-2-yl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolic group can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways, inflammatory responses, and other cellular processes.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Similar in structure but with a tert-butyl group instead of the 3,3-dimethylbut-1-en-2-yl group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups at the ortho positions relative to the phenolic group.
Uniqueness
4-(3,3-Dimethylbut-1-en-2-yl)phenol is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
5224-65-7 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
4-(3,3-dimethylbut-1-en-2-yl)phenol |
InChI |
InChI=1S/C12H16O/c1-9(12(2,3)4)10-5-7-11(13)8-6-10/h5-8,13H,1H2,2-4H3 |
InChIキー |
CPIBNMCUVJVKDY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=C)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
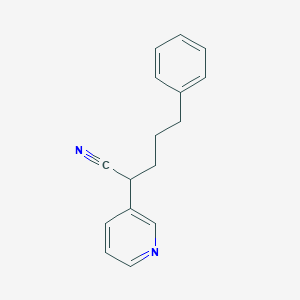
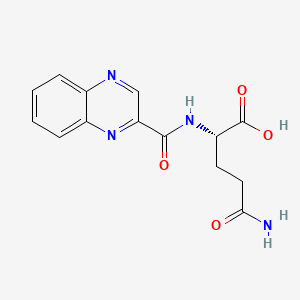
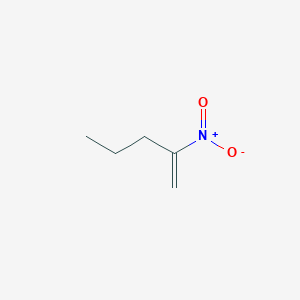

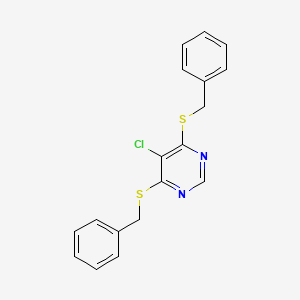
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
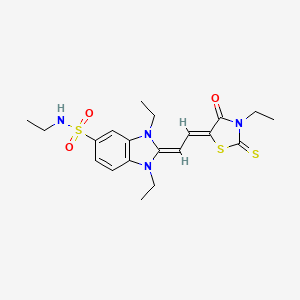
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
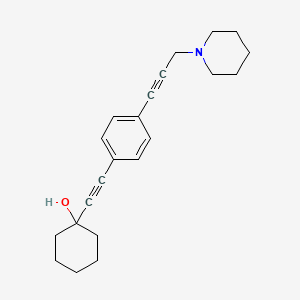
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
